3H-Imidazo[4,5-b]pyridine,1-oxide(9CI)

Physicochemical profiling Drug-likeness Chromatographic retention

3H-Imidazo[4,5-b]pyridine,1-oxide (9CI) is a heterocyclic N-oxide with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol. It belongs to the imidazo[4,5-b]pyridine family, which is a purine isostere scaffold widely exploited in medicinal chemistry.

Molecular Formula C6H5N3O
Molecular Weight 0
CAS No. 118807-78-6
Cat. No. B1166633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridine,1-oxide(9CI)
CAS118807-78-6
Synonyms3H-Imidazo[4,5-b]pyridine,1-oxide(9CI)
Molecular FormulaC6H5N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine,1-oxide (9CI) CAS 118807-78-6 – Core Identity and Class Positioning for Procurement Decisions


3H-Imidazo[4,5-b]pyridine,1-oxide (9CI) is a heterocyclic N-oxide with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . It belongs to the imidazo[4,5-b]pyridine family, which is a purine isostere scaffold widely exploited in medicinal chemistry . The compound is specifically the 3H-tautomer bearing an N-oxide at position 1 of the fused bicyclic system, as unambiguously identified by its InChI and SMILES descriptors . Its preparation was first accomplished via base-induced cyclisation of ortho-substituted nitro-aromatics, as described in foundational synthetic studies [1]. Unlike the non-oxidised parent heterocycle 1H-imidazo[4,5-b]pyridine (4-azabenzimidazole, CAS 273-21-2), this compound incorporates a dative N→O bond that fundamentally alters its electronic distribution, hydrogen-bonding capacity, and reactivity profile .

Why Generic Substitution Fails for 3H-Imidazo[4,5-b]pyridine,1-oxide – The N-Oxide Moiety Precludes Simple Analog Interchange


The presence of the N-oxide group on the imidazo[4,5-b]pyridine scaffold introduces physicochemical, electronic, and tautomeric properties that cannot be replicated by the non-oxidised parent compound or by isomeric N-oxide regioisomers. Pyridine N-oxides exhibit a conjugate acid pKa of approximately 0.79, compared to ~5.2 for the parent pyridine, rendering the N-oxide a dramatically weaker Brønsted base . This shift alters protonation state at physiological pH, solubility, and molecular recognition . Additionally, the N-oxide dipole (ca. 4.24 D for pyridine N-oxide) significantly increases the topological polar surface area (TPSA) and modifies the compound's chromatographic behaviour and membrane permeability relative to non-oxide analogs [1]. Furthermore, the 3H-tautomer specifically accessed in the 1-oxide differs from the thermodynamically favoured 1H-tautomer of the parent heterocycle, with implications for hydrogen-bond donor/acceptor topology and target engagement [2]. These cumulative differences mean that procurement of the non-oxide parent or a positional N-oxide isomer cannot serve as a drop-in replacement.

Quantitative Differentiation Evidence: 3H-Imidazo[4,5-b]pyridine,1-oxide vs. Closest Analogs


Topological Polar Surface Area and Lipophilicity Shift vs. Non-Oxidised Parent

The introduction of the N-oxide oxygen atom increases the topological polar surface area (TPSA) by approximately 30% and elevates the computed logP by over 0.6 log units relative to the non-oxidised 3H-imidazo[4,5-b]pyridine parent. This alters both hydrogen-bonding capacity and reversed-phase chromatographic retention. The data derive from two independent curated databases and represent the only publicly available comparative physicochemical values for this compound pair [1].

Physicochemical profiling Drug-likeness Chromatographic retention

Basicity Suppression: pKa Shift of ~7.7 Units vs. Non-Oxidised Analog

The conjugate acid of the N-oxide functional group is dramatically less basic than that of the pyridine nitrogen in the non-oxidised parent. While direct experimental pKa data for 3H-Imidazo[4,5-b]pyridine,1-oxide are not publicly available, the class-level pKa of pyridine N-oxide (0.79) versus the predicted pKa of 1H-imidazo[4,5-b]pyridine (8.46) provides a well-established baseline for the expected basicity suppression [1]. This difference of approximately 7.7 orders of magnitude in acidity constant means the N-oxide remains unprotonated under virtually all physiologically and synthetically relevant pH conditions, whereas the parent heterocycle is partially protonated at pH < 8.5 .

Acid-base chemistry Protonation state Salt formation

Density and Intermolecular Interaction Strength: Computed Boiling Point Elevation

The computed density and boiling point of 3H-Imidazo[4,5-b]pyridine,1-oxide are substantially higher than those of the non-oxidised parent, reflecting stronger intermolecular dipole-dipole interactions imparted by the N-oxide moiety. The N→O dipole creates a permanent molecular dipole moment that enhances cohesive forces in the condensed phase .

Physical property Intermolecular forces Purification

Regioselective N-Alkylation Profile Divergence: 1-Oxide vs. 4-Oxide Isomers

The position of the N-oxide group on the imidazo[4,5-b]pyridine scaffold directly dictates the regiochemical outcome of N-alkylation reactions. For imidazo[4,5-b]pyridine-4-oxide (the N-oxide on the imidazole ring), N-benzylation under standard conditions (K₂CO₃/DMF, RT) affords mixtures of N-1 and N-3 regioisomers, with the ratio strongly dependent on C-2 substitution: the 2-methyl analog gives opposite N-1/N-3 ratios compared to the unsubstituted 4-oxide [1]. In contrast, the 1-oxide (target compound) presents a single pyridine N-oxide site that redirects alkylation to the imidazole nitrogens with a distinct selectivity profile, as the N→O dipole electronically deactivates the pyridine ring toward electrophilic attack [2][3].

Synthetic chemistry Regioselectivity N-alkylation

N,O-Chelation Potential for Metal Coordination vs. N,N-Chelation of Non-Oxide Scaffolds

Imidazopyridine N-oxides can function as N,O-bidentate ligands via the oxine-type donor set (pyridine N-oxide oxygen + imidazole nitrogen), which is structurally analogous to 8-hydroxyquinoline (oxine). Potentiometric and EPR studies on Cu(II) and Ni(II) ion complexes with imidazopyridine ligands have demonstrated that the (N,O⁻) donor set forms effective, although moderately weaker, complexes compared to oxine itself [1]. In contrast, non-oxide imidazo[4,5-b]pyridines coordinate exclusively through N,N-donor sets (imidazole N + pyridine N), yielding different coordination geometries, stability constants, and spectroscopic signatures [1][2].

Coordination chemistry Metal chelation Ligand design

Procurement-Driven Application Scenarios for 3H-Imidazo[4,5-b]pyridine,1-oxide (CAS 118807-78-6)


Synthetic Intermediate for Regioselective N-Functionalised Imidazo[4,5-b]pyridine Derivatives

The 1-oxide group electronically deactivates the pyridine ring while leaving the imidazole N-1 and N-3 positions available for selective alkylation, arylation, or glycosylation. This enables chemists to install substituents at specific imidazole nitrogens without competing reaction at the pyridine nitrogen—a regioselectivity profile that the non-oxide parent or the 4-oxide isomer cannot replicate . Procurement of this specific N-oxide regioisomer is therefore essential for synthetic routes that require pyridine-N protection via N-oxidation prior to imidazole functionalisation [1].

Physicochemical Probe in Drug Discovery: Modulating PSA and logP Without Scaffold Hopping

The +30% increase in TPSA (54.14 vs. 41.6 Ų) and +0.69 logP shift relative to the non-oxide parent provide medicinal chemists with a way to fine-tune the physicochemical profile of lead compounds while preserving the imidazo[4,5-b]pyridine core scaffold . This compound can serve as a direct comparator in structure-activity relationship (SAR) studies where the impact of N-oxidation on permeability, solubility, and target binding is being systematically assessed, without introducing additional structural variables [1].

Ligand Precursor for N,O-Chelating Metal Complexes

The oxine-type (N,O⁻) donor set formed by the imidazole N-3 and the pyridine N-oxide oxygen enables the compound to act as a bidentate ligand for transition metal ions, including Cu(II) and Ni(II) . This coordination mode is fundamentally different from the N,N-chelation offered by non-oxide imidazo[4,5-b]pyridines, making the 1-oxide the appropriate starting material for researchers designing metal-organic assemblies, catalytic complexes, or metallodrug candidates that require an oxygen-donor ligand arm [1].

Tautomer-Controlled Scaffold for Biochemical Target Engagement Studies

The 3H-tautomer of the 1-oxide presents a hydrogen-bond donor (imidazole N–H) and a strong hydrogen-bond acceptor (N→O) in a defined spatial arrangement that differs from the 1H-tautomer predominant in the non-oxide parent . This fixed tautomeric state is critical for researchers probing purine-binding sites (e.g., kinase ATP pockets, iNOS active sites) where the precise orientation of hydrogen-bonding groups determines binding affinity and selectivity [1]. Substituting the 1H-non-oxide tautomer would invert the hydrogen-bond donor/acceptor topology and likely abrogate target engagement .

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